3H-benzo[e]benzimidazol-2-ylmethanol, also known by its IUPAC name, is a heterocyclic compound that features a fused naphthalene and imidazole structure with a methanol substituent. Its molecular formula is and it has a molecular weight of 198.22 g/mol. The compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. It is pertinent in various scientific research applications, particularly in medicinal chemistry due to its potential pharmacological properties .
The synthesis of 3H-benzo[e]benzimidazol-2-ylmethanol can be achieved through several methods, primarily involving the condensation of appropriate precursors. One common approach includes the reaction of o-phenylenediamine with suitable aldehydes or ketones under acidic conditions to form the benzimidazole framework. This can be followed by reduction processes to introduce the methanol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride .
Technical details regarding the synthesis reveal that the reaction conditions, such as temperature and solvent choice, significantly influence yield and purity. For instance, refluxing in ethanol often yields better results compared to other solvents due to enhanced solubility of reactants and intermediates.
The molecular structure of 3H-benzo[e]benzimidazol-2-ylmethanol can be represented by its canonical SMILES notation: C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO
. The InChI key is CRWQKDHYIRALAA-UHFFFAOYSA-N
, which provides a unique identifier for the compound in chemical databases.
InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14)
The structure exhibits a planar arrangement typical of aromatic compounds, which contributes to its stability and potential interactions with biological targets.
3H-benzo[e]benzimidazol-2-ylmethanol participates in various chemical reactions due to its functional groups. Notable reactions include:
Technical details indicate that these reactions are influenced by the electronic properties of substituents on the aromatic rings and the steric hindrance presented by adjacent groups .
The mechanism of action for 3H-benzo[e]benzimidazol-2-ylmethanol is primarily explored within the context of its biological activities. Research indicates that compounds in this class may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
For example, studies have shown that benzimidazole derivatives exhibit inhibitory effects on certain kinases and may modulate pathways related to cancer cell proliferation and apoptosis. Data suggest that these interactions are facilitated through hydrogen bonding and π-stacking interactions due to the planar nature of the molecule .
The stability of 3H-benzo[e]benzimidazol-2-ylmethanol under various pH conditions indicates potential for use in different biological environments .
The applications of 3H-benzo[e]benzimidazol-2-ylmethanol span several scientific fields:
Research continues to explore its efficacy and mechanisms of action further, aiming to leverage its structural characteristics for novel drug development .
The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—represents one of medicinal chemistry's most privileged scaffolds, with its therapeutic journey commencing in the 1940s. Early research was catalyzed by Woolley's seminal observation (1944) that benzimidazole derivatives could mimic purines in biological systems, followed by Brink and Folkers' landmark discovery (1949) that 5,6-dimethylbenzimidazole served as a structural component of vitamin B₁₂ [1] [4]. This revelation positioned benzimidazole as a biologically relevant heterocycle, spurring intensive investigation into its pharmacological potential. By the late 20th century, this scaffold had yielded multiple clinical agents across diverse therapeutic categories. The 1970s–1990s witnessed the emergence of anthelmintics (albendazole, thiabendazole), proton pump inhibitors (omeprazole, pantoprazole), and antihypertensives (telmisartan, candesartan), collectively validating benzimidazole's versatility in drug design [1] [2] [5]. The structural evolution progressed from simple unsubstituted derivatives to sophisticated C2/N1-functionalized molecules, with over 75% of current medicines containing nitrogenous heterocycles, predominantly benzimidazoles [4]. This historical trajectory underscores the scaffold's capacity to traverse therapeutic domains, setting the stage for advanced derivatives like 3H-benzo[e]benzimidazol-2-ylmethanol—a molecule exemplifying strategic C2 hydroxymethyl engineering.
Table 1: Historical Milestones in Benzimidazole-Based Drug Development
Time Period | Therapeutic Breakthrough | Key Compounds | Clinical Impact |
---|---|---|---|
1940s–1950s | Vitamin B₁₂ Biochemistry | 5,6-Dimethylbenzimidazole | Established biological relevance as vitamin component |
1960s–1970s | Anthelmintic Agents | Thiabendazole, Albendazole | Revolutionized parasitic infection treatment |
1980s–1990s | Gastrointestinal Therapeutics | Omeprazole, Lansoprazole | Transformed acid-related disorder management |
2000s–Present | Receptor-Targeted Agents | Telmisartan, Candesartan | Advanced cardiovascular disease treatment |
The benzimidazole scaffold confers exceptional structural versatility in drug design, attributable to its unique physicochemical profile and molecular recognition properties. As an amphoteric molecule, it exhibits both acidic (pKa ~5.6 for conjugate acid) and basic (pKa ~12.8 for NH group) character, enabling ionization across physiological pH ranges and facilitating salt formation for enhanced solubility [1] [6]. The bifunctional nature of the ring system—with hydrogen bond donor (N-H) and acceptor (N=) sites—allows specific interactions with biological targets, including enzymes, receptors, and nucleic acids. This is exemplified in the crystal structures of benzimidazole derivatives, where Hirshfeld surface analyses reveal substantial contributions from N⋯H (10.3%) and O⋯H (10.0%) contacts to molecular packing stability, alongside significant C⋯H (27.6%) interactions [6]. The planar geometry of the bicyclic system facilitates π-π stacking with aromatic residues in binding pockets, while the benzo-fusion provides a robust platform for substituent display. For derivatives like 3H-benzo[e]benzimidazol-2-ylmethanol, the C2 hydroxymethyl group (-CH₂OH) introduces a flexible polar vector that enhances water solubility without disrupting the core's aromaticity—a critical balance for bioavailability. This substituent serves as a hydrogen-bonding "handle" capable of forming bidirectional linkages (donor via OH, acceptor via O) with target proteins, distinguishing it from simpler alkyl or aryl C2 modifications [1] [5] [6].
Table 2: Physicochemical Properties of Key Benzimidazole Derivatives
Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility |
---|---|---|---|---|---|
Simple Benzimidazole | 118.14 | 0.90 | 1 | 2 | Low |
Omeprazole | 345.42 | 2.3 | 1 | 5 | Moderate |
Albendazole | 265.33 | 3.5 | 1 | 4 | Low |
3H-Benzo[e]benzimidazol-2-ylmethanol | ~212 (estimated) | ~1.8 (predicted) | 2 | 3 | High (predicted) |
The bioactivity of benzimidazole derivatives exhibits profound sensitivity to substituent patterns, with strategic modifications at N1, C2, C5, and C6 serving as the primary leverage points for optimizing target engagement and selectivity. Structure-Activity Relationship (SAR) analyses consistently demonstrate that C2-position substitutions exert the most significant influence on pharmacological profiles, as this site projects directly into critical binding subpockets of biological targets [1] [7]. For example:
Within this context, 3H-benzo[e]benzimidazol-2-ylmethanol represents a sophisticated C2 engineering strategy: the hydroxymethyl group (-CH₂OH) balances hydrophilicity (addressing benzimidazole's inherent solubility limitations) with conformational flexibility, enabling adaptive hydrogen bonding in enzyme active sites. Computational modeling indicates that the -CH₂OH substituent adopts multiple rotameric states, allowing optimal alignment with both hydrophilic and hydrophobic subpockets [6] [7]. This contrasts with rigid C2-carbonyl analogs, which exhibit reduced target versatility. Furthermore, the benzo[e] fusion—a angular annulation pattern—extends molecular planarity compared to linear isomers, potentially enhancing stacking interactions with nucleic acids or aromatic enzyme clefts. Synthetic access to this derivative typically involves cyclocondensation of appropriately substituted o-phenylenediamines with α-hydroxy acids or aldehydes, followed by reduction—methodologies that permit precise control over substitution patterns [7]. SAR studies on analogous compounds reveal that N1-alkylation (e.g., methylation) often boosts membrane permeability by reducing H-bond donor capacity, while C5/C6 electron-withdrawing groups (Cl, NO₂) can enhance oxidative stability—features potentially applicable to optimizing 3H-benzo[e]benzimidazol-2-ylmethanol for specific therapeutic applications.
Table 3: Impact of C2 Substituents on Benzimidazole Bioactivity Profiles
C2 Substituent | Key Target Interactions | Biological Activities Enhanced | Compound Examples |
---|---|---|---|
Methyl (-CH₃) | Hydrophobic cavity filling | Antifungal, Antimicrobial | Mebendazole |
Phenyl (-C₆H₅) | π-π stacking with aromatic residues | Kinase inhibition, Anticancer | Veliparib analogs |
Aminomethyl (-CH₂NH₂) | Ionic bonding, H-bond donation | Antimicrobial, Antiviral | (1H-benzo[d]imidazol-2-yl)methanamine |
Hydroxymethyl (-CH₂OH) | Bidirectional H-bonding, Solvation | Broad-spectrum potential (predicted) | 3H-Benzo[e]benzimidazol-2-ylmethanol |
Carboxamide (-CONH₂) | H-bond acceptance, Water coordination | CB2 agonism, COX-2 inhibition | AstraZeneca CB2 agonists |
Figure: SAR Analysis of Benzimidazole Core Indicating Critical Modification Sites
N1 (Alkylation improves permeability) C5/C6 (EWGs enhance stability)│ │˅ ˅┌───┐ ┌───┐┌─→│1 2│←───────────────────────────────┐│5 6││ │ │ ↑│ ││ │ 3 │◄─ Critical H-bond site │└─┬─┘│ └─┬─┘ │ ││ │ │ │N-H bonding│ C2 (Defines target specificity)site ˅ ˅┌───┐ ┌───────────┐│4 │ │ -CH₂OH ││ │ │ (Flexible │└───┘ │ H-bonding)│C7 (Limited modification tolerance)└───────────┘
Molecular modeling of 3H-benzo[e]benzimidazol-2-ylmethanol reveals distinctive conformational dynamics: the hydroxymethyl group samples a ~120° rotational arc, enabling either intramolecular H-bonding to N3 (stabilizing a planar conformation) or solvent exposure (enhancing aqueous solubility). This adaptability may facilitate binding to structurally diverse targets—ranging from kinase ATP pockets (requiring planar stacking) to G-protein-coupled receptors (accommodating orthogonal interactions) [6]. The benzo[e] extension further creates a hydrophobic plateau suitable for Van der Waals contacts with non-polar residues, distinguishing it from simpler benzimidazole alcohols. Synthetic routes to this derivative typically exploit enaminone intermediates or amino acid cyclizations, with the latter offering chirality control when using L-serine analogs—an unexplored dimension potentially relevant for stereoselective target engagement [6] [7].
CAS No.:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9